(S)-1-Phenylbut-3-EN-1-amine hcl (S)-1-Phenylbut-3-EN-1-amine hcl
Brand Name: Vulcanchem
CAS No.: 130887-64-8
VCID: VC4965329
InChI: InChI=1S/C10H13N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h2-5,7-8,10H,1,6,11H2;1H/t10-;/m0./s1
SMILES: C=CCC(C1=CC=CC=C1)N.Cl
Molecular Formula: C10H14ClN
Molecular Weight: 183.68

(S)-1-Phenylbut-3-EN-1-amine hcl

CAS No.: 130887-64-8

Cat. No.: VC4965329

Molecular Formula: C10H14ClN

Molecular Weight: 183.68

* For research use only. Not for human or veterinary use.

(S)-1-Phenylbut-3-EN-1-amine hcl - 130887-64-8

Specification

CAS No. 130887-64-8
Molecular Formula C10H14ClN
Molecular Weight 183.68
IUPAC Name (1S)-1-phenylbut-3-en-1-amine;hydrochloride
Standard InChI InChI=1S/C10H13N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h2-5,7-8,10H,1,6,11H2;1H/t10-;/m0./s1
Standard InChI Key FRNZDHMKEKWBTM-PPHPATTJSA-N
SMILES C=CCC(C1=CC=CC=C1)N.Cl

Introduction

(S)-1-Phenylbut-3-en-1-amine hydrochloride is an organic compound classified as an amine, featuring a phenyl group attached to a butenyl chain with an amine functional group at the terminal position. The "(S)" designation indicates its specific stereochemistry, which significantly influences its chemical behavior and biological activities. This compound is often utilized in organic synthesis and has potential applications in medicinal chemistry due to its structural characteristics and reactivity.

Synthesis Methods

The synthesis of (S)-1-Phenylbut-3-en-1-amine hydrochloride can be achieved through several routes, depending on factors such as yield, purity requirements, and scalability for industrial applications. Reaction conditions, including temperature, pressure, and solvent choice, significantly impact the efficiency and selectivity of the synthesis.

Organic Synthesis

This compound is used as a building block in organic synthesis due to its reactive amine group and the presence of a phenyl ring, which can participate in various chemical reactions.

Medicinal Chemistry

The structural characteristics of (S)-1-Phenylbut-3-en-1-amine hydrochloride, including its chiral center and functional groups, make it a candidate for interactions with biological targets such as enzymes or receptors. This interaction is facilitated by hydrogen bonding and hydrophobic interactions, enhancing binding affinity and specificity.

Safety and Handling

While specific safety data for (S)-1-Phenylbut-3-en-1-amine hydrochloride is not detailed, compounds with similar structures (e.g., 1-Phenylbut-3-yn-1-amine hydrochloride) are known to cause skin irritation, serious eye irritation, and respiratory tract irritation. Handling should follow standard protocols for organic compounds, including the use of protective equipment and adherence to GHS guidelines .

Analytical Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to analyze the structural features and confirm the purity of (S)-1-Phenylbut-3-en-1-amine hydrochloride during synthesis.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightStereochemistry
(S)-1-Phenylbut-3-en-1-amine hydrochlorideC10H13NHClC_{10}H_{13}N \cdot HClApproximately 147.22 g/mol (base)Specific (S) configuration
1-Phenylbut-3-yn-1-amine hydrochlorideC10H12ClNC_{10}H_{12}ClN181.66 g/molNot specified

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